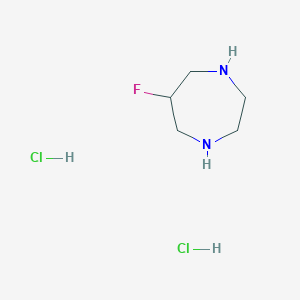

6-Fluoro-1,4-diazepane;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Fluoro-1,4-diazepane;dihydrochloride is an organic compound with the molecular formula C5H13Cl2FN2. It is a white to off-white solid that is soluble in water and organic solvents. This compound is known for its biological activity and is used in various industrial applications, particularly in the field of metal ion recognition and extraction .

Vorbereitungsmethoden

The synthesis of 6-Fluoro-1,4-diazepane;dihydrochloride typically involves the reaction of 1,4-diazepane with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane or acetonitrile. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the process .

Analyse Chemischer Reaktionen

6-Fluoro-1,4-diazepane;dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Wissenschaftliche Forschungsanwendungen

6-Fluoro-1,4-diazepane;dihydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a ligand in coordination chemistry for the selective recognition and extraction of metal ions.

Biology: The compound has been studied for its potential biological activity, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Wirkmechanismus

The mechanism of action of 6-Fluoro-1,4-diazepane;dihydrochloride involves its interaction with specific molecular targets. The fluorine atom and the diazepane ring structure play a crucial role in its binding affinity and selectivity. The compound can interact with metal ions, enzymes, and receptors, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but its unique structure allows for specific interactions that can modulate biological activity .

Vergleich Mit ähnlichen Verbindungen

6-Fluoro-1,4-diazepane;dihydrochloride can be compared with other similar compounds such as:

1,4-Diazepane: The parent compound without the fluorine substitution. It has different chemical properties and biological activities.

6-Chloro-1,4-diazepane: A similar compound with a chlorine atom instead of fluorine. It exhibits different reactivity and selectivity in chemical reactions.

6-Bromo-1,4-diazepane: Another halogen-substituted diazepane with distinct properties and applications.

The presence of the fluorine atom in this compound imparts unique characteristics, such as increased stability and specific interactions with metal ions, making it distinct from its analogs .

Biologische Aktivität

6-Fluoro-1,4-diazepane; dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of a fluorine atom at the 6-position of the diazepane ring enhances its binding affinity to various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula for 6-Fluoro-1,4-diazepane; dihydrochloride is C6H11Cl2FN2 with a molecular weight of approximately 202.07 g/mol. The fluorine substitution is believed to influence the compound's pharmacokinetic properties, enhancing its stability and reactivity in biological systems.

The mechanism of action for 6-Fluoro-1,4-diazepane involves its interaction with specific enzymes and receptors. The fluorine atom can enhance the compound's binding affinity, allowing it to modulate various biological pathways. Research suggests that it may act as an inhibitor or modulator of neurotransmitter receptors, particularly GABA and serotonin receptors, which are crucial in the regulation of mood and anxiety.

1. Antidepressant and Anxiolytic Effects

Studies indicate that compounds similar to 6-Fluoro-1,4-diazepane exhibit anxiolytic effects. The diazepane structure is associated with sedative properties, which may be enhanced by fluorination. Research into related compounds has shown potential for treating anxiety disorders through modulation of GABAergic transmission.

3. Anticoagulant Properties

Research on diazepane derivatives suggests potential anticoagulant activity through inhibition of factor Xa, a key enzyme in the coagulation cascade. This property may position 6-Fluoro-1,4-diazepane as a candidate for further studies in anticoagulant therapy.

Data Tables

| Activity | Effect | Reference |

|---|---|---|

| Antidepressant | Modulation of GABA receptors | |

| Anxiolytic | Sedative effects | |

| Anticancer | Cytotoxicity against tumor cells | |

| Anticoagulant | Inhibition of factor Xa |

Case Study 1: Anxiolytic Activity

A study investigating the anxiolytic properties of similar diazepane derivatives demonstrated significant reductions in anxiety-like behaviors in animal models. These findings suggest that the fluorinated analogs may enhance therapeutic efficacy compared to non-fluorinated counterparts.

Case Study 2: Cytotoxic Effects

In vitro studies on cancer cell lines (HeLa and U87) treated with diazepane derivatives indicated a dose-dependent cytotoxic effect, leading to apoptosis. These results underscore the need for further exploration into the mechanisms underlying these effects and the potential role of fluorination in enhancing activity .

Eigenschaften

IUPAC Name |

6-fluoro-1,4-diazepane;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11FN2.2ClH/c6-5-3-7-1-2-8-4-5;;/h5,7-8H,1-4H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDILEXUPQCYLNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(CN1)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13Cl2FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.